2-Bromo-6-(2,2-difluoroethoxy)aniline
Description
2-Bromo-6-(2,2-difluoroethoxy)aniline is a halogenated aniline derivative featuring a bromine atom at the 2-position and a 2,2-difluoroethoxy group at the 6-position of the benzene ring. This compound is of significant interest in medicinal and agrochemical research due to the combined electronic effects of bromine (electron-withdrawing) and the fluorinated ethoxy group (polar, lipophilic).
Properties
Molecular Formula |
C8H8BrF2NO |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
2-bromo-6-(2,2-difluoroethoxy)aniline |
InChI |
InChI=1S/C8H8BrF2NO/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,7H,4,12H2 |
InChI Key |
CYUJPIOGEIJVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)OCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,2-difluoroethoxy)aniline typically involves the reaction of 2-bromoaniline with 2,2-difluoroethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2,2-difluoroethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the bromine with an alkyl or aryl group.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
2-Bromo-6-(2,2-difluoroethoxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2,2-difluoroethoxy)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine and difluoroethoxy groups may influence its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Data
*Calculated based on standard atomic weights.
Key Observations:
Substituent Size and Polarity : The 2,2-difluoroethoxy group in the target compound (OCH2CF2) increases steric bulk and lipophilicity compared to the smaller difluoromethoxy group (OCHF2) in . This may improve membrane permeability in biological systems.
Positional Isomerism: Moving the difluoroethoxy group from position 6 (target compound) to position 4 in 3-Chloro-4-(2,2-difluoroethoxy)aniline reduces steric hindrance near the amino group, which could influence coupling reactions.
Biological Activity
2-Bromo-6-(2,2-difluoroethoxy)aniline is an organic compound with significant biological activity, particularly in the context of enzyme interactions and cellular signaling pathways. This article provides a comprehensive overview of its biological properties, including its effects on various enzymes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHBrFN
- Molecular Weight : 252.06 g/mol
- Functional Groups : A bromine atom at the second position of the aniline ring and a difluoroethoxy group attached to the nitrogen atom.
These structural components contribute to its unique electronic and steric properties, which influence its reactivity and biological interactions.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, notably cytochrome P450 enzymes. This interaction is crucial as cytochrome P450 plays a significant role in drug metabolism, affecting how drugs are processed in the body. The compound has been shown to influence metabolic pathways, modulating gene expression and cellular processes.
Key Findings :
- Cytochrome P450 Modulation : The compound alters the activity of cytochrome P450 enzymes, potentially impacting drug metabolism.
- Signaling Pathways : It influences the mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell proliferation and apoptosis.
Case Studies
- In Vitro Studies : Laboratory studies have demonstrated that this compound can inhibit certain cancer cell lines by affecting their growth signaling pathways. For instance, it was observed to induce apoptosis in breast cancer cells by modulating MAPK signaling.
- Comparative Studies : In comparative studies with structurally similar compounds, such as 3-Bromo-4-(trifluoromethyl)aniline and 4-(2,2-Difluoroethoxy)aniline, this compound exhibited superior efficacy in inhibiting specific enzyme activities related to tumor growth.
Applications and Implications
The biological activity of this compound suggests several potential applications:
- Pharmaceutical Development : Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutics targeting metabolic disorders or cancers.
- Biochemical Research : The compound serves as a tool for studying enzyme mechanisms and cellular signaling pathways due to its selective interactions with specific molecular targets.
Comparative Analysis with Related Compounds
| Compound Name | Key Differences |
|---|---|
| 3-Bromo-4-(trifluoromethyl)aniline | Contains a trifluoromethyl group instead of difluoroethoxy. |
| 3-Bromo-4-(trifluoromethoxy)aniline | Contains a trifluoromethoxy group instead of difluoroethoxy. |
| 3-Bromo-4-methoxyaniline | Contains a methoxy group instead of difluoroethoxy. |
| 4-(2,2-Difluoroethoxy)aniline | Lacks bromine substitution affecting reactivity. |
| 5-(trifluoromethyl)aniline hydrochloride | Lacks difluoroethoxy group affecting stability and interactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
